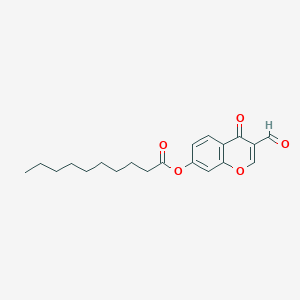![molecular formula C12H18N2O3 B12604197 4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid CAS No. 648916-02-3](/img/structure/B12604197.png)
4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as 2-methyl-6-(propan-2-yl)pyrimidine.
Introduction of the Butanoic Acid Moiety: The butanoic acid group is introduced through an esterification reaction, followed by hydrolysis to yield the final product.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of mitochondrial complex I electron transport, disrupting cellular respiration and energy production in target organisms.
Comparison with Similar Compounds
Similar Compounds
Diflumetorim: A commercial pyrimidinamine fungicide with a similar pyrimidine structure.
Tebuconazole: Another fungicide with a different mode of action but similar applications in agriculture.
Uniqueness
4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity
Properties
CAS No. |
648916-02-3 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-(2-methyl-6-propan-2-ylpyrimidin-4-yl)oxybutanoic acid |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)10-7-11(14-9(3)13-10)17-6-4-5-12(15)16/h7-8H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
IGKADJFIYBMDRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCCC(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



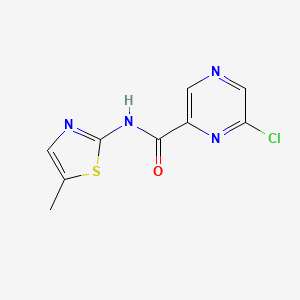
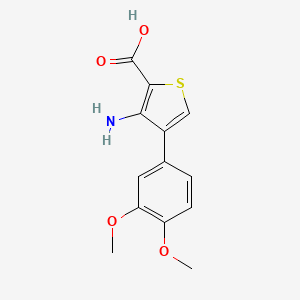
![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)
![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)

![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)
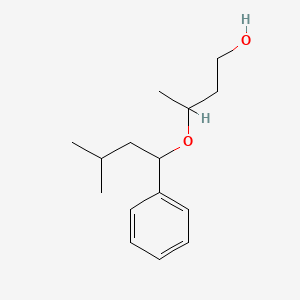


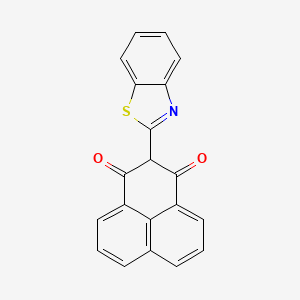
![1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine](/img/structure/B12604177.png)
